Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate
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Description
“Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a bromopyridinyl group attached to the piperidine ring through an ether linkage, and a benzoate ester group attached to the piperidine ring through an amide linkage.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These reactions are vital for developing fast and cost-effective methods for synthesizing biologically active piperidines .
Pharmacological Applications
The piperidine moiety is present in more than twenty classes of pharmaceuticals, including alkaloids. Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate could be used to synthesize potential drugs containing the piperidine structure, which is significant in the discovery and biological evaluation of new pharmacological agents .
Development of Dual Inhibitors
This compound may be utilized in the design of dual inhibitors targeting specific kinases. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives, which include a similar structure, have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Chemical Informer Libraries
Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate can be part of chemical informer libraries. These libraries contain drug-like molecules that are representative of those encountered in complex synthesis, aiding chemists in comparing and analyzing new reactions’ successes and shortcomings .
Leukemia Therapeutic Agents
Compounds with a similar structure have been used as therapeutic agents to treat leukemia by specifically inhibiting the activity of tyrosine kinases. The compound could potentially be structurally characterized and used in various salt forms for leukemia treatment .
Drug Construction
The piperidine cycle is a common structure in the pharmaceutical industry. This compound’s piperidine cycle could play a significant part in the construction of new drugs, given its importance in heterocyclic compounds .
properties
IUPAC Name |
methyl 4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-19(24)14-6-4-13(5-7-14)18(23)22-11-8-15(9-12-22)26-17-16(20)3-2-10-21-17/h2-7,10,15H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBNWJZTMZWROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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